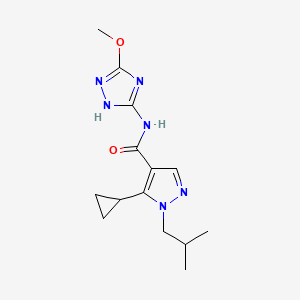![molecular formula C13H14FN3O3 B7642455 2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7642455.png)
2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide is a synthetic compound with potential applications in scientific research. It is a member of the oxadiazole class of compounds and has been shown to have interesting biochemical and physiological effects in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor by binding to a site distinct from the benzodiazepine binding site. This results in an enhancement of the activity of the receptor, leading to increased inhibition of neuronal activity. Additionally, it has been shown to act as an inhibitor of MAGL by binding to the active site of the enzyme and preventing the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it enhances the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity. It has also been shown to inhibit the activity of MAGL, leading to increased levels of endocannabinoids. In vivo studies have shown that it has anxiolytic and anticonvulsant effects in animal models, which is consistent with its activity as a positive allosteric modulator of the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide in lab experiments is its well-established synthesis method, which allows for efficient and reproducible production of the compound. Additionally, its activity as a positive allosteric modulator of the GABA-A receptor and an inhibitor of MAGL makes it a useful tool for studying the role of these targets in neurological and inflammatory disorders. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide. One direction is to further investigate its activity as a positive allosteric modulator of the GABA-A receptor and its potential as a treatment for anxiety and other neurological disorders. Another direction is to investigate its activity as an inhibitor of MAGL and its potential as a treatment for pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Overall, this compound is a promising compound with potential applications in scientific research.
Synthesemethoden
The synthesis of 2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide involves the reaction of 2-fluoro-5-methylphenol with ethyl chloroacetate in the presence of a base to form the intermediate ethyl 2-(2-fluoro-5-methylphenoxy)acetate. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the final product, this compound. The synthesis method has been well established in the literature and has been shown to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have activity as a positive allosteric modulator of the GABA-A receptor, which is a target for many drugs used to treat anxiety and other neurological disorders. Additionally, it has been shown to have activity as an inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids. This makes it a potential candidate for the development of drugs to treat pain and inflammation.
Eigenschaften
IUPAC Name |
2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c1-8-3-4-10(14)11(5-8)19-6-12(18)16-9(2)13-15-7-20-17-13/h3-5,7,9H,6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGBQTNRNGOXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCC(=O)NC(C)C2=NOC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-1-(1,4-thiazepan-4-yl)propan-1-one](/img/structure/B7642381.png)



![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-[2-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7642399.png)
![N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide](/img/structure/B7642402.png)


![1-[4-[3-(Trifluoromethyl)pyrazol-1-yl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B7642428.png)
![(2-Methylpyridin-3-yl)-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B7642432.png)
![1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide](/img/structure/B7642440.png)

![2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
![[2-(1-Hydroxyethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B7642477.png)